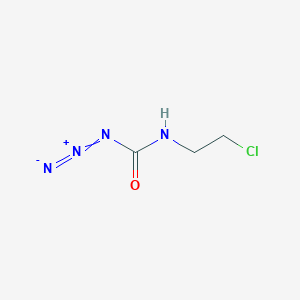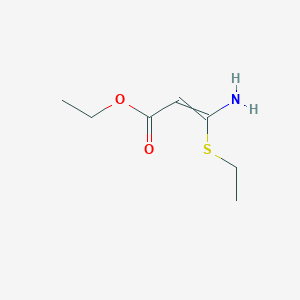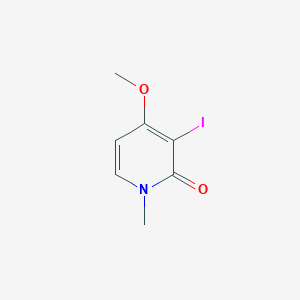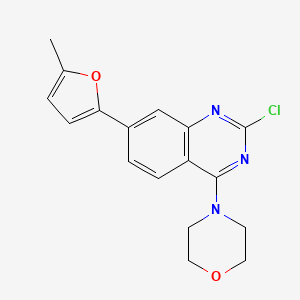
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester
描述
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester is an organic compound with a unique structure that includes a pyrrolidine ring, an allyl group, and a tert-butyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester typically involves the reaction of pyrrolidine derivatives with allyl halides and tert-butyl esters. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of allyl bromide to introduce the allyl group. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation and subsequent substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester involves its reactivity due to the presence of the allyl group and the ester functionality. The allyl group can undergo various transformations, such as oxidation and substitution, while the ester group can be hydrolyzed or reduced. These reactions are facilitated by the electronic properties of the pyrrolidine ring, which can stabilize intermediates and transition states .
相似化合物的比较
Similar Compounds
tert-Butyl (S)-2-acetylpyrrolidine-1-carboxylate: Similar structure but with an acetyl group instead of an allyl group.
tert-Butyl 2-vinylpyrrolidine-1-carboxylate: Contains a vinyl group instead of an allyl group.
Uniqueness
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester is unique due to the presence of the allyl group, which imparts distinct reactivity compared to similar compounds with different substituents. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
属性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
tert-butyl 2-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
InChI 键 |
REHOBPXCTRHRJK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1CC=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B8562756.png)
![4-Methyl-1-methylidenespiro[4.6]undecan-2-one](/img/structure/B8562759.png)

![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B8562769.png)







